Lauroscholtzine Displays Superior 5-HT1A Binding Affinity Compared to its Demethylated Analog Boldine
In direct competitive radioligand binding assays, Lauroscholtzine demonstrates significantly higher affinity for the human 5-HT1A receptor compared to its close structural analog, boldine [1][2]. The Ki value for Lauroscholtzine is reported as 314 nM, whereas boldine exhibits negligible affinity for this receptor subtype [1][3].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 314 nM (Ki) |
| Comparator Or Baseline | Boldine: Negligible affinity for 5-HT1A receptor |
| Quantified Difference | At least >3-fold improvement in affinity; boldine shows no significant 5-HT1A binding |
| Conditions | Displacement of [3H]Way100635 from human recombinant 5-HT1A receptor expressed in CHO cell membranes |
Why This Matters
This data confirms that the 2-O-methylation present in Lauroscholtzine is a critical structural determinant for 5-HT1A receptor engagement, making it the appropriate choice for studies targeting this receptor over boldine.
- [1] BindingDB. BDBM50250422: (+)-N-methyl-laurotetanine. Ki: 314 nM for human 5-HT1A receptor. View Source
- [2] Gafner S, Dietz BM, McPhail KL, Scott IM, Glinski JA, Russell FE, McCollom MM, Budzinski JW, Foster BC, Bergeron C et al. (2006) Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro. J Nat Prod, 69 (3): 432-5. PMID: 16562853 View Source
- [3] Halogenated derivatives of boldine with high selectivity for alpha1A-adrenoceptors in rat cerebral cortex. Semantic Scholar. (1999). View Source
